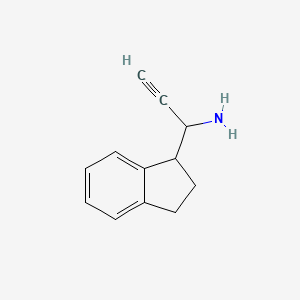![molecular formula C6H11NO B13574909 (3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole CAS No. 1446355-48-1](/img/structure/B13574909.png)
(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic compound that contains both a furan and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole typically involves cyclization reactions. One common method is the [3 + 2] cycloaddition reaction, which is a promising approach for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts under mild conditions, making it an efficient and green chemistry approach.
Industrial Production Methods
While specific industrial production methods for rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[3,2-b]pyrroles:
Furo[2,3-b]pyrroles: These compounds are structurally related and have been synthesized using multicomponent reactions.
Uniqueness
rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole is unique due to its specific stereochemistry and the presence of both furan and pyrrole rings. This combination of features makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Número CAS |
1446355-48-1 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
SSOZXXUSHMYCRH-WDSKDSINSA-N |
SMILES isomérico |
C1CN[C@@H]2[C@H]1OCC2 |
SMILES canónico |
C1CNC2C1OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



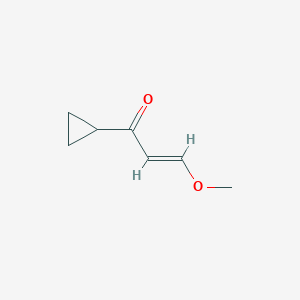
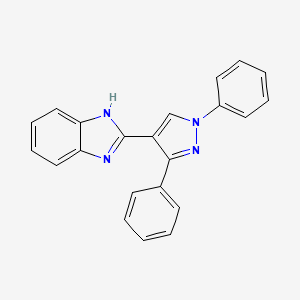

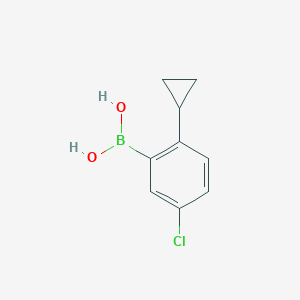
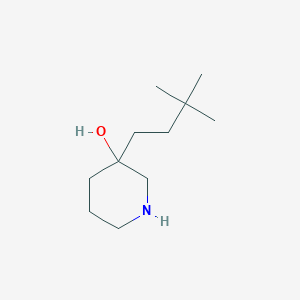
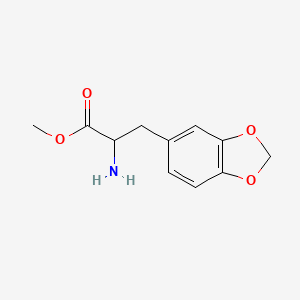
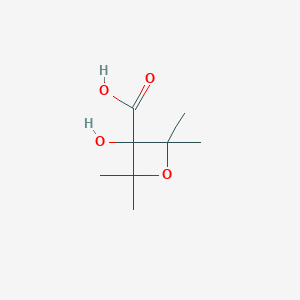
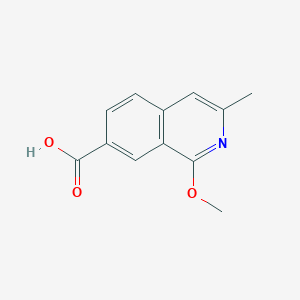
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)


